N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3/c1-19-7-3-4-10(19)14-17-12(23-18-14)8-15-11(21)9-20-13(22)5-2-6-16-20/h2-7H,8-9H2,1H3,(H,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYLAOWDZHYPSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)CN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole scaffold is synthesized via cyclization between 1-methyl-1H-pyrrole-2-carboxamidoxime and chloroacetic acid under thermal conditions.
Procedure :
- 1-Methyl-1H-pyrrole-2-carboxamidoxime is prepared by reacting 1-methylpyrrole-2-carbonitrile with hydroxylamine hydrochloride in ethanol under reflux.
- The amidoxime is cyclized with chloroacetic acid in the presence of DCC (dicyclohexylcarbodiimide) and catalytic DMAP (4-dimethylaminopyridine) at 80°C for 12 hours.
- The intermediate 5-(chloromethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole is isolated via column chromatography (silica gel, ethyl acetate/hexane).
Key Data :
Amination of the Chloromethyl Group
The chloromethyl intermediate is converted to the aminomethyl derivative via nucleophilic substitution with aqueous ammonia.
Procedure :
- 5-(Chloromethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole is stirred with 28% ammonium hydroxide at 60°C for 6 hours.
- The product 5-(aminomethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole is purified by recrystallization from ethanol.
Key Data :
Synthesis of Fragment B: 2-(6-Oxopyridazin-1(6H)-yl)acetic Acid
Preparation of 6-Hydroxypyridazin-1(6H)-one
6-Hydroxypyridazin-1(6H)-one is synthesized via cyclocondensation of maleic hydrazide with hydroxylamine.
Procedure :
- Maleic hydrazide (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) are refluxed in ethanol for 8 hours.
- The product is filtered and washed with cold ethanol.
Key Data :
Alkylation with Bromoacetic Acid
The hydroxyl group of 6-hydroxypyridazin-1(6H)-one is substituted with bromoacetic acid under basic conditions.
Procedure :
- 6-Hydroxypyridazin-1(6H)-one (1.0 equiv) and bromoacetic acid (1.5 equiv) are stirred in acetone with K₂CO₃ (2.0 equiv) at room temperature for 24 hours.
- The product 2-(6-oxopyridazin-1(6H)-yl)acetic acid is isolated by acidification with HCl and filtration.
Key Data :
Coupling of Fragments A and B
Amide Bond Formation
The aminomethyl-oxadiazole (Fragment A) is coupled with 2-(6-oxopyridazin-1(6H)-yl)acetic acid (Fragment B) using EDCl/HOBt.
Procedure :
- Fragment B (1.0 equiv) is activated with EDCl (1.2 equiv) and HOBt (1.2 equiv) in DMF at 0°C for 30 minutes.
- Fragment A (1.0 equiv) is added, and the reaction is stirred at room temperature for 24 hours.
- The crude product is purified via silica gel chromatography (CH₂Cl₂/MeOH).
Key Data :
Alternative Synthetic Routes
One-Pot Oxadiazole-Pyridazinone Assembly
A convergent approach involves simultaneous formation of the oxadiazole and pyridazinone rings via tandem cyclization.
Procedure :
- 1-Methylpyrrole-2-carboxamidoxime and 2-(6-oxopyridazin-1(6H)-yl)acetyl chloride are heated in toluene at 110°C for 6 hours.
- The product is isolated via fractional crystallization.
Key Data :
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Fragment Coupling | High purity, modular synthesis | Multi-step, lower overall yield |
| One-Pot Assembly | Streamlined process | Limited substrate scope |
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Catalysts like palladium on carbon (Pd/C) in hydrogenation reactions, or strong bases/acids for specific substitutions.
Major Products: The primary products formed from these reactions depend on the specific conditions and reagents used. Generally, these reactions lead to derivatives with modified pharmacological or chemical properties.
Scientific Research Applications
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules for material science and chemical research.
Biology: The compound is investigated for its potential bioactivity, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Researchers explore its potential as a therapeutic agent in drug development, particularly for diseases where its unique structure could interfere with disease pathways.
Industry: It is used in the synthesis of specialized polymers and advanced materials due to its reactive sites.
Mechanism of Action
The mechanism of action of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide involves:
Interaction with molecular targets such as enzymes and receptors.
Modulation of specific pathways related to its therapeutic potential.
Binding to active sites, inhibiting or activating biochemical reactions, which is critical in its role as a drug candidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared heterocyclic motifs and functional groups. Below is a detailed comparison with compounds from the provided evidence and inferred analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations
Heterocyclic Diversity: The target compound’s 1,2,4-oxadiazole core distinguishes it from benzimidazole-based analogs (e.g., compounds 12–14) . The pyridazinone moiety provides a distinct hydrogen-bonding profile relative to pyrrolidinone (in compounds 12–14) or pyrazole (in compound 41), which may influence target selectivity .
Synthetic Feasibility :
- The target compound’s synthesis is likely more complex than that of compound 41 (pyrazole-thiazole hybrid) due to the oxadiazole’s sensitivity to reaction conditions. However, its yield might align with compound 14 (67%), assuming optimized coupling steps .
Pharmacological Implications: The acetamide linker in the target compound is structurally analogous to compound 14 but connected to a pyridazinone instead of a benzimidazole. This substitution could modulate solubility or binding kinetics. Compared to compound 41 (a thiazole derivative), the target’s oxadiazole-pyridazinone framework may exhibit reduced metabolic degradation, as thiazoles are prone to oxidation .
Thermal Stability: The decomposition point of compound 14 (204°C) suggests that pyrrole-containing analogs may have moderate thermal stability. The target compound’s pyridazinone group, however, could lower its melting point due to increased polarity .
Biological Activity
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
The compound features a unique structure that combines a pyrrole ring, an oxadiazole moiety, and a pyridazinone derivative. These structural components are known to influence the biological activity and interaction with various molecular targets.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of derivatives related to this compound. For instance, research on related oxadiazole derivatives has shown significant efficacy in reducing inflammation in experimental models. In one study, compounds demonstrated a marked reduction in paw edema in rats subjected to carrageenan-induced inflammation. The compounds were effective at doses of 10 mg/kg and 20 mg/kg, significantly lowering levels of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) .
The mechanism by which these compounds exert their anti-inflammatory effects appears to involve the inhibition of key inflammatory pathways. They likely modulate the activity of enzymes involved in the inflammatory response and inhibit the release of pro-inflammatory cytokines.
Study 1: Carrageenan-induced Inflammation Model
In a controlled study using a carrageenan-induced paw edema model in rats:
- Objective : To evaluate the anti-inflammatory effects of novel 1,3,4-oxadiazole derivatives.
- Methods : Measurement of paw volume increase, inflammatory mediator levels (PGE2, TNF-α), and histological analysis of paw tissue.
- Results : Both compounds tested significantly reduced paw edema compared to controls. Notably, one compound outperformed indomethacin (a standard anti-inflammatory drug) in reducing TNF-α levels and inflammatory cell infiltration .
| Compound | Dose (mg/kg) | Reduction in Paw Edema (%) | PGE2 Levels | TNF-α Levels |
|---|---|---|---|---|
| Compound 10b | 10 | 45% | Decreased | Decreased |
| Compound 13b | 20 | 60% | Decreased | Significantly decreased |
Study 2: Toxicity Assessment
An important aspect of evaluating new therapeutic agents is assessing their safety profile. In the aforementioned study:
- Findings : Both compounds did not cause significant alterations in liver (ALT, AST), kidney (urea, creatinine), or gastric mucosal integrity . This suggests a favorable safety profile compared to traditional NSAIDs.
Future Directions in Research
The promising biological activity of this compound warrants further investigation into its pharmacokinetics and potential therapeutic applications. Future studies should focus on:
- Mechanistic Studies : Elucidating detailed mechanisms of action at the molecular level.
- In Vivo Studies : Expanding research to chronic inflammation models and other disease states.
- Structure–Activity Relationship (SAR) : Exploring modifications to enhance efficacy and reduce toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
